

# physical properties of (2-Fluoro-3-nitrophenyl)methanol

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## Compound of Interest

Compound Name: (2-Fluoro-3-nitrophenyl)methanol

Cat. No.: B1387224

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As a Senior Application Scientist, this guide provides a detailed examination of the physical properties of **(2-Fluoro-3-nitrophenyl)methanol**. The structure of this document is designed to logically flow from fundamental identification to advanced analytical characterization, providing researchers and drug development professionals with the critical data and procedural insights necessary for its application.

## Chemical Identity and Molecular Structure

**(2-Fluoro-3-nitrophenyl)methanol**, registered under CAS Number 946126-95-0, is a substituted benzyl alcohol derivative.<sup>[1]</sup> Such compounds are pivotal intermediates in organic synthesis, particularly in the construction of complex molecular scaffolds for pharmaceutical agents. The presence of three distinct functional groups—a fluorine atom, a nitro group, and a primary alcohol—on the aromatic ring imparts specific reactivity and physical characteristics that are crucial for its use as a chemical building block.

The fundamental identifiers for this compound are summarized below.

Identifier	Value	Source
IUPAC Name	(2-Fluoro-3-nitrophenyl)methanol	[1][2]
Synonym	2-Fluoro-3-nitrobenzyl alcohol	[1]
CAS Number	946126-95-0	[1]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> FNO <sub>3</sub>	[1][2]
Molecular Weight	171.13 g/mol	[1]
Monoisotopic Mass	171.03317 Da	[2]
InChI Key	OWEPNYHVJVFJRO-UHFFFAOYSA-N	[2]
SMILES	C1=CC(=C(C(=C1)--INVALID-LINK--[O-])F)CO	[2]

## Core Physical and Chemical Properties

The macroscopic and thermodynamic properties of a compound dictate its handling, storage, and application in various solvent systems. **(2-Fluoro-3-nitrophenyl)methanol** is described as a brown oil, which is its state at standard temperature and pressure.[1] This physical state is a critical piece of information, suggesting that its melting point is below ambient temperature.

Property	Value / Observation	Rationale and Implications
Physical Form	Brown Oil	[1]
Melting Point	Not reported; below ambient temperature.	The absence of a distinct melting point is characteristic of many oils and amorphous solids. For purification, techniques like column chromatography or distillation are required instead of recrystallization.
Boiling Point	Not reported.	Due to the presence of the nitro group and the compound's molecular weight, vacuum distillation would likely be necessary to avoid decomposition at high temperatures.
Solubility	Insoluble in aqueous saline solutions; Soluble in ethyl acetate.[1]	This solubility profile is typical for moderately polar organic compounds. Its solubility in ethyl acetate and insolubility in brine are exploited during aqueous workup procedures for extraction and purification. [1]

## Spectroscopic and Chromatographic Profile

Structural elucidation and purity assessment are paramount. The following data represents the analytical fingerprint of **(2-Fluoro-3-nitrophenyl)methanol**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR spectroscopy confirms the proton environment of the molecule. The spectrum for **(2-Fluoro-3-nitrophenyl)methanol** in deuterated chloroform (CDCl<sub>3</sub>) shows characteristic peaks

corresponding to its structure.<sup>[1]</sup>

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Interpretation
7.95	m	1H	Aromatic C-H	Aromatic proton likely adjacent to the nitro and/or fluoro group, experiencing complex splitting.
7.84	t	1H	Aromatic C-H	Aromatic proton split into a triplet, suggesting coupling to two neighboring nuclei.
7.31	t	1H	Aromatic C-H	Aromatic proton in a different electronic environment, also appearing as a triplet.
4.87	s	2H	-CH <sub>2</sub> OH	Benzylic protons of the methanol group, appearing as a singlet, indicating no adjacent protons.

Note: Data for <sup>13</sup>C and <sup>19</sup>F NMR were not available in the referenced literature.

## Mass Spectrometry (MS)

While experimental mass spectra are not available, theoretical calculations provide valuable information for mass spectrometric identification. The predicted collision cross-section (CCS)

values can be used in ion mobility-mass spectrometry to aid in identification.

Adduct	m/z	Predicted CCS ( $\text{\AA}^2$ )
$[M+H]^+$	172.04045	128.8
$[M+Na]^+$	194.02239	137.4
$[M-H]^-$	170.02589	130.6

Source: Predicted values from PubChemLite.[\[2\]](#)

## High-Performance Liquid Chromatography (HPLC)

Chromatographic methods are essential for assessing the purity of chemical intermediates. A reported HPLC analysis indicates a retention time (Rt) of 7.52 minutes.[\[1\]](#)

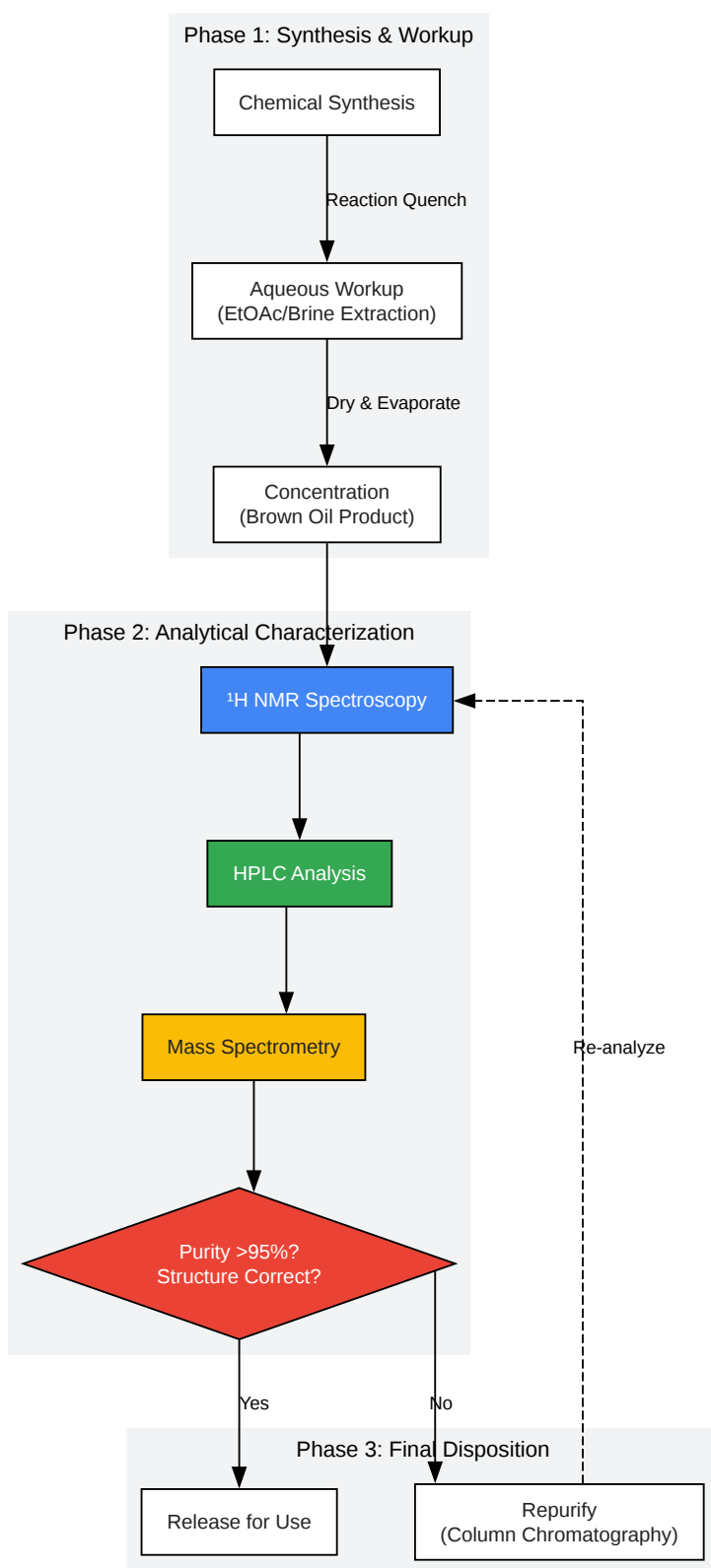
Expert Insight: The utility of this retention time is limited without full disclosure of the experimental conditions (e.g., column type, mobile phase, flow rate, and detection wavelength). When developing methods, this value can serve as a preliminary benchmark, but a full, validated HPLC protocol is necessary for rigorous purity determination.

## Protocols for Analytical Characterization

The reliability of physical property data is contingent upon the robustness of the experimental protocols used for its determination.

## Workflow for Identity and Purity Confirmation

A systematic workflow is critical to validate the identity and purity of a synthesized batch of **(2-Fluoro-3-nitrophenyl)methanol** before its use in downstream applications.



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## References

- 1. (2-Fluoro-3-nitrophenyl)methanol synthesis - chemicalbook [chemicalbook.com]
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- To cite this document: BenchChem. [physical properties of (2-Fluoro-3-nitrophenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1387224#physical-properties-of-2-fluoro-3-nitrophenyl-methanol]

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